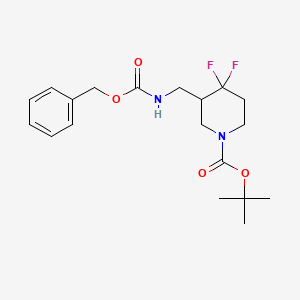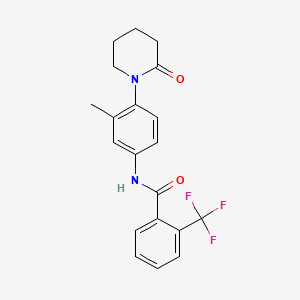
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme across several studies. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involved the use of 4-aminophenazone, highlighting the importance of antipyrine derivatives in drug chemistry due to their potential biological applications . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides was achieved through direct acylation reactions, demonstrating the versatility of benzamide synthesis methods . Additionally, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide was described, where the radioisotope was introduced via an aryllithium reaction with 14CO2, showcasing the synthesis of radio-labelled compounds for potential use in receptor binding studies .
Molecular Structure Analysis
X-ray single crystallography has been extensively used to determine the solid-state properties of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system . The crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided insights into the molecular geometry and confirmed the experimental data with computed values using hybrid-DFT methods . These studies underscore the importance of molecular structure analysis in understanding the properties of benzamide compounds.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from their molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. For instance, the antioxidant properties of the 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using DPPH free radical scavenging tests, indicating the compound's potential as an antioxidant agent . The intermolecular interactions in antipyrine-like derivatives were analyzed through Hirshfeld surface analysis and DFT calculations, revealing the significance of hydrogen bonding and π-interactions in stabilizing the molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized by various spectroscopic techniques. The UV-Vis and NMR analyses of N-(cyano(naphthalen-1-yl)methyl)benzamides provided insights into their hydrogen bonding interactions in the solution phase . The IR, NMR, and UV-Vis investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, along with DFT calculations, allowed for a comprehensive understanding of the compound's vibrational frequencies, chemical shifts, and electronic properties . The antibacterial study of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide highlighted its potential as an antibacterial agent, with its melting point and vibrational frequencies determined through spectroscopic techniques .
科学的研究の応用
Design and Anticancer Activity
Research has explored the design, synthesis, and evaluation of various benzamide derivatives for anticancer activity. For instance, the synthesis of substituted benzamides and their evaluation against cancer cell lines revealed moderate to excellent anticancer activities compared to reference drugs, with some derivatives showing higher activities than the reference drug etoposide. These findings highlight the potential of benzamide derivatives in cancer treatment and the importance of chemical structure on their efficacy (Ravinaik et al., 2021).
Anti-proliferative Agents
Another study focused on quinuclidinone derivatives, designed and synthesized as potential anti-cancer agents, showing potent anti-cancer activity among the synthesized analogues. This research signifies the continuous search for new chemical entities with potential therapeutic benefits in cancer treatment (Soni et al., 2015).
Histone Deacetylase Inhibitor
The discovery of a small molecule histone deacetylase (HDAC) inhibitor, which selectively inhibits HDACs 1-3 and 11, represents a significant advancement in cancer therapy. This compound blocks cancer cell proliferation and induces various cellular processes leading to apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).
Antipathogenic Activity
Benzamide derivatives have also been synthesized and tested for their antipathogenic activity, showing significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings indicate potential applications of benzamide derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Anti-acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity revealed compounds with potent inhibitory effects on AChE, suggesting potential for development as antidementia agents. This emphasizes the versatility of benzamide derivatives in targeting different biochemical pathways for therapeutic purposes (Sugimoto et al., 1990).
特性
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-13-12-14(9-10-17(13)25-11-5-4-8-18(25)26)24-19(27)15-6-2-3-7-16(15)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPZALCXVZRCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

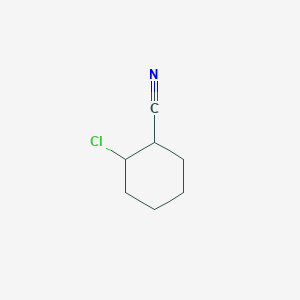
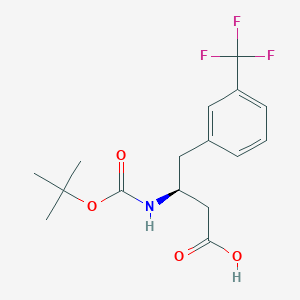
![Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B2516127.png)

![Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate](/img/structure/B2516129.png)
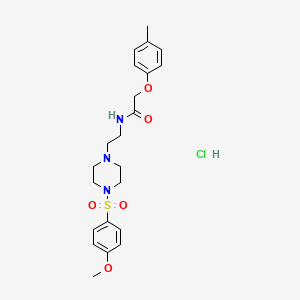
![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)
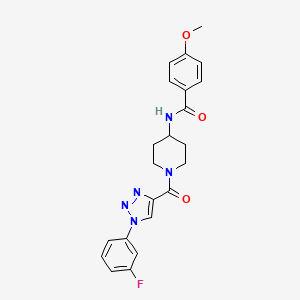
![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)
